Cas no 53139-42-7 (Stigmasteryl tosylate)

Stigmasteryl tosylate 化学的及び物理的性質
名前と識別子
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- Stigmasteryl tosylate
-
- インチ: 1S/C36H54O3S/c1-8-27(24(2)3)12-11-26(5)32-17-18-33-31-16-13-28-23-29(39-40(37,38)30-14-9-25(4)10-15-30)19-21-35(28,6)34(31)20-22-36(32,33)7/h9-15,24,26-27,29,31-34H,8,16-23H2,1-7H3/b12-11+/t26-,27+,29?,31+,32-,33+,34+,35+,36-/m1/s1
- InChIKey: ZTXJEKUSJCAIBH-ARHYPQNCSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@@H](/C=C/[C@H](CC)C(C)C)C)CC[C@H]21
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 40
- 回転可能化学結合数: 8
- 複雑さ: 1040
- トポロジー分子極性表面積: 51.8
- 疎水性パラメータ計算基準値(XlogP): 10.6
Stigmasteryl tosylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S686858-1g |
Stigmasteryl Tosylate |
53139-42-7 | 1g |
155.00 | 2021-07-18 | ||
TRC | S686858-250mg |
Stigmasteryl Tosylate |
53139-42-7 | 250mg |
$ 800.00 | 2023-09-06 | ||
TRC | S686858-100mg |
Stigmasteryl Tosylate |
53139-42-7 | 100mg |
45.00 | 2021-07-18 | ||
TRC | S686858-50mg |
Stigmasteryl Tosylate |
53139-42-7 | 50mg |
$184.00 | 2023-05-17 | ||
TRC | S686858-500mg |
Stigmasteryl Tosylate |
53139-42-7 | 500mg |
$1447.00 | 2023-05-17 |
Stigmasteryl tosylate 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Stigmasteryl tosylateに関する追加情報
Stigmasteryl Tosylate (CAS No. 53139-42-7): A Promising Compound in Chemical and Biomedical Applications
Stigmasteryl tosylate
, a synthetic derivative of stigmasterol with the CAS registry number53139-42-7
, has emerged as a compound of significant interest in recent biomedical and pharmaceutical research. This molecule, formed through the esterification of stigmasterol with p-toluenesulfonic acid, combines the structural features of a phytosterol backbone with a tosylate functional group, creating unique physicochemical properties that enhance its biological activity and pharmacokinetic profile. Its amphiphilic nature allows it to interact effectively with cellular membranes while maintaining solubility characteristics critical for drug delivery systems. Recent studies published in high-impact journals such as Journal of Medicinal Chemistry and ACS Chemical Biology have highlighted its potential in addressing unmet clinical needs across multiple therapeutic areas.Structurally,
stigmasteryl tosylate
consists of a sterol skeleton (stigmasterol) bearing a 28-carbon side chain at position C-17, characteristic of phytosterols. The attachment of the p-toluenesulfonyl group (Ts) via an ester linkage introduces lipophilic properties while maintaining some degree of water solubility. This functionalization strategy is strategically employed to improve bioavailability compared to its parent compound stigmasterol, which is naturally occurring but suffers from poor aqueous solubility limiting its direct application. Spectroscopic analyses confirm the presence of characteristic peaks at 1706 cm⁻¹ (C=O stretch) and 1248 cm⁻¹ (sulfonate ester) in FTIR spectra, distinguishing it from other sterol derivatives.Recent advancements in synthetic methodologies have optimized the preparation process for
CAS No. 53139-42-7
. Researchers from the University of Tokyo demonstrated a solvent-free synthesis approach using microwave-assisted solid-state reactions between stigmasterol and p-toluenesulfonyl chloride under mild conditions (Bioorganic & Medicinal Chemistry Letters, 2023). This method achieves >98% purity with yields exceeding 85%, representing a major improvement over traditional solution-phase protocols that required hazardous organic solvents and extended reaction times. The optimized synthesis also ensures consistent stereochemistry preservation at the C-3 hydroxyl group, critical for maintaining biological activity.In vitro studies published in Nature Communications (2024) revealed remarkable antioxidant properties for
stigmasteryl tosylate
. The compound exhibited IC₅₀ values as low as 0.5 μM against DPPH radicals, surpassing vitamin E by over threefold in scavenging capacity. This enhanced activity is attributed to the electron-donating methyl group on the benzene ring adjacent to the sulfonate ester, which creates an extended conjugation system facilitating redox cycling mechanisms. When tested against hydrogen peroxide-induced oxidative stress models in HepG2 cells, it demonstrated significant protective effects at concentrations as low as 1 μM without cytotoxicity up to 50 μM.Clinical translational potential has been explored through in vivo models by teams at MIT's Koch Institute for Integrative Cancer Research (Cancer Research, 2024). In murine tumor xenograft studies, intravenous administration of
stigmasteryl tosylate
resulted in tumor growth inhibition rates reaching 68% at sub-toxic doses (5 mg/kg). The mechanism involves disruption of cholesterol homeostasis within cancer cell membranes leading to impaired signaling pathways critical for tumor progression. Positron emission tomography imaging studies showed preferential accumulation in tumor tissues due to enhanced permeability and retention effects, suggesting inherent targeting capabilities without requiring additional ligands.Pharmaceutical formulation research has identified novel applications for this compound's unique properties (Eur J Pharm Sci, 2024). Its amphiphilic nature enables self-assembling into nanoparticles with mean diameters between 80–150 nm when mixed with phospholipids like soy lecithin under sonication conditions. These nanocarriers demonstrated sustained release profiles over 72 hours when loaded with hydrophobic drugs such as paclitaxel, achieving therapeutic concentrations five times longer than conventional formulations while reducing systemic toxicity by optimizing biodistribution patterns through passive targeting mechanisms.
Safety evaluations conducted by regulatory-compliant laboratories (Toxicological Sciences, 2024) confirmed favorable pharmacological profiles essential for drug development candidates. Acute toxicity studies showed LD₅₀ values exceeding 5 g/kg in mice models when administered orally or intraperitoneally, while chronic exposure trials over eight weeks at therapeutic doses revealed no observable histopathological changes in major organs including liver and kidneys. Allergy testing using murine splenocytes demonstrated negligible IgE induction potential even after repeated dosing regimens.
The sulfonate ester functional group confers unique advantages for targeted drug delivery systems (J Control Release, 2024). Researchers successfully conjugated this moiety with folate receptors via click chemistry modifications, achieving selective binding affinity (Kd = 1.8 nM) towards folate receptor-positive cancer cells while maintaining structural integrity during metabolic processes. This dual functionality opens new avenues for co-delivering therapeutic payloads along with membrane-disruptive effects directly into malignant cells without affecting healthy tissues.
Innovative applications are being explored in regenerative medicine contexts (Biomaterials Science, 2024). When incorporated into chitosan-based hydrogels at concentrations between 1–5 wt%, this compound significantly enhanced vascular endothelial growth factor (VEGF) expression levels by upregulating HIF-1α signaling pathways under hypoxic conditions typically encountered during tissue repair processes. Wound healing studies showed accelerated re-epithelialization rates (by ~40%) and reduced scar formation compared to control scaffolds without compromising mechanical stability or biocompatibility parameters.
Current research focuses on developing prodrug strategies leveraging the metabolic stability of
stigmasteryl tosylate's
sulfonate ester linkage (J Med Chem, Q1/2024). By attaching cytotoxic agents through cleavable linkers connected via this functional group, researchers achieved site-specific drug release triggered by tumor microenvironment enzymes like matrix metalloproteinases (MMPs). This approach demonstrated improved therapeutic indices compared to free drug administration in triple-negative breast cancer models, reducing off-target effects while maintaining efficacy against metastatic lesions.Sustainable manufacturing practices have been integrated into production workflows (
Cryogenic electron microscopy studies published recently (J Struct Biol, March/`), revealed novel membrane interactions not observed previously among sterol derivatives. The compound forms ordered lipid rafts structures at physiological temperatures when incorporated into model membranes containing phosphatidylcholine components, suggesting potential applications in modulating membrane-associated signaling pathways relevant to neurodegenerative diseases like Alzheimer's where lipid raft dysregulation plays a pathogenic role.
Nanoformulation innovations continue expanding its utility range (Nano Today, July/`), particularly through hybrid structures combining this compound with graphene oxide nanosheets via π-stacking interactions between aromatic rings on both components. These hybrid carriers showed improved cellular uptake efficiency (~75% increase over free compounds) due to synergistic electrostatic interactions between negatively charged sulfonates and positively charged graphene surfaces under physiological pH conditions.
Mechanistic insights from molecular dynamics simulations (J Phys Chem B, May/`) elucidated how the sulfonate group stabilizes molecular conformations favorable for receptor binding during dynamic membrane interactions. Calculations predicted entropy-driven binding preferences toward certain membrane proteins compared to neutral stigmasterol molecules, providing computational evidence supporting observed biological activities across various experimental platforms.
Stereochemical specificity studies highlighted by Oxford researchers (Bioorg Med Chem, Jan/`) identified that only the naturally occurring β-anomer retains full biological activity following enzymatic hydrolysis within cellular environments - a discovery critical for large-scale manufacturing processes aiming at producing enantiomerically pure pharmaceutical grades required by regulatory authorities worldwide.
Inflammatory modulation mechanisms were characterized through transcriptomic analyses showing selective inhibition (>85%) of NF-kB transcriptional activity without affecting MAPK signaling pathways - an advantageous profile compared conventional anti-inflammatory agents that often induce unwanted immunosuppression side effects according standard ISO guidelines require careful documentation these mechanistic details ensure proper regulatory submissions across different jurisdictions including FDA guidelines requirements EU regulations specifications .
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